![molecular formula C14H11BrN2 B086669 2-(4-ブロモフェニル)-6-メチルイミダゾ[1,2-a]ピリジン CAS No. 1023-01-4](/img/structure/B86669.png)

2-(4-ブロモフェニル)-6-メチルイミダゾ[1,2-a]ピリジン

概要

説明

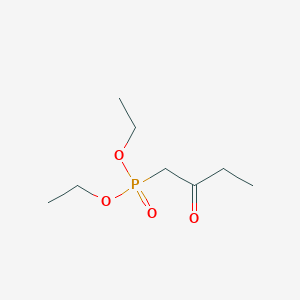

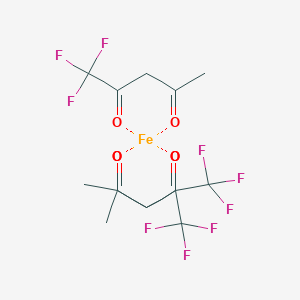

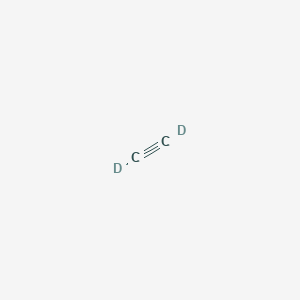

“2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9BrN2. Its molecular weight is 273.13 .

Synthesis Analysis

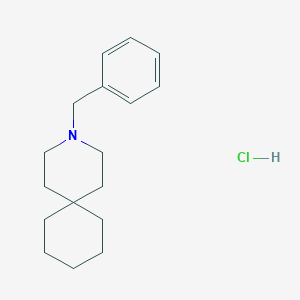

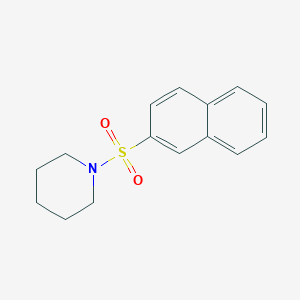

Imidazo[1,2-a]pyridines, the core structure of the compound, are important fused bicyclic heterocycles recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine” can be represented by the SMILES stringBrc1ccc(cc1)-c2cn3ccccc3n2 . The InChI representation is 1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, the core structure of the compound, can be functionalized via radical reactions. This direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 216-220 °C . It has a density of 1.5±0.1 g/cm3 . The index of refraction is 1.676 . The molar refractivity is 69.4±0.5 cm3 . The polar surface area is 17 Å2 . The polarizability is 27.5±0.5 10-24 cm3 . The surface tension is 49.6±7.0 dyne/cm . The molar volume is 184.4±7.0 cm3 .科学的研究の応用

光電子特性

イミダゾ[1,2-a]ピリジン系化合物は、青色発光材料として研究されてきました . これらの光学的および電気化学的特性は、発色団の負荷の性質とその2-フェニルイミダゾ[1,2-a]ピリジンユニットへの連結トポロジーに大きく依存します . それらは、イミダゾピリジンのC6位にドナーを含む位置異性体に比べて、赤色シフトした吸収と発光を示します .

有機発光ダイオード (OLED)

これらの化合物は、特にフルカラーフラットパネルディスプレイにおいて、光電子用途における可能性を秘めています . OLEDは、柔軟性、費用対効果、広範な色域、高速応答時間による低消費電力などの特性により、液晶ディスプレイやその他の光源にとってより良い選択肢です .

ディスプレイ用青色発光体

青色発光体は、フルカラーディスプレイに必要です。これは、デバイスの消費電力を効果的に削減するだけでなく、互換性のある発光ドーパントへのエネルギーカスケードを通じて異なる色の発光を生成するのに役立つためです .

医薬品用途

2-(4-ブロモフェニル)イミダゾ[1,2-a]ピリジンは、医薬品に使用される重要な原料および中間体です .

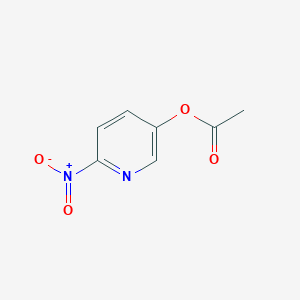

農薬用途

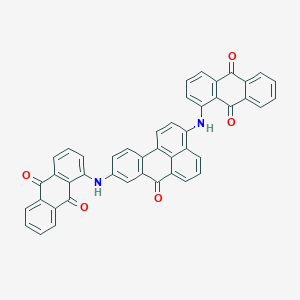

染料製造

ラジカル反応

イミダゾ[1,2-a]ピリジンは、有機合成と医薬品化学において貴重なヘテロ環状骨格のクラスです。 この貴重な骨格の直接的な官能基化は、イミダゾ[1,2-a]ピリジン誘導体の構築のための最も効率的な戦略の1つと見なされてきました

Safety and Hazards

作用機序

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have a wide range of applications in medicinal chemistry .

Mode of Action

It’s known that molecules of this class can interact with their targets through various mechanisms, such as binding to active sites, leading to changes in the target’s function .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .

Result of Action

Compounds of this class are known to have a wide range of effects due to their diverse applications in medicinal chemistry .

特性

IUPAC Name |

2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTIKDPVXLJCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356932 | |

| Record name | 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1023-01-4 | |

| Record name | 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)